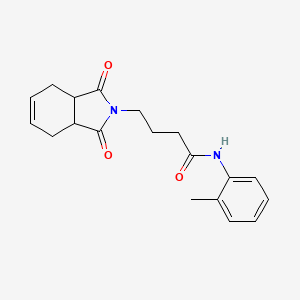![molecular formula C20H25N3O3S B5328872 N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide (Pep2m) is a compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the proteasome, which is responsible for degrading proteins. This leads to the accumulation of toxic proteins in cancer cells, ultimately resulting in cell death. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. This results in a reduction in the levels of beta-amyloid in the brain. In Parkinson's disease, this compound activates the Nrf2/ARE pathway, which is responsible for the production of antioxidant enzymes. This leads to a reduction in oxidative stress and protection of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the levels of various proteins involved in cancer progression. In Alzheimer's disease, this compound reduces the levels of beta-amyloid and tau proteins and improves cognitive function. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and improves motor function.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potential therapeutic applications in various diseases. It has been shown to be effective in preclinical studies and has the potential to be developed into a drug for human use. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-(phenylsulfonyl)piperazine with 2-bromoethylbenzene, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-11-18-7-3-1-4-8-18)17-22-13-15-23(16-14-22)27(25,26)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDHLRLAYLGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)

![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)